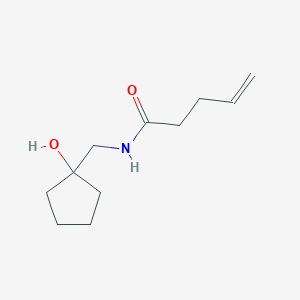

N-((1-hydroxycyclopentyl)methyl)pent-4-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

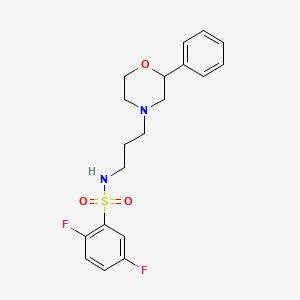

“N-((1-hydroxycyclopentyl)methyl)pent-4-enamide” is a chemical compound with the molecular formula C11H19NO2 . It is a subject of interest in various fields of chemistry and biology .

Synthesis Analysis

The synthesis of enamides like “N-((1-hydroxycyclopentyl)methyl)pent-4-enamide” can be achieved through a novel, one-step N-dehydrogenation of amides . This reaction employs the combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The synthetic utility of the formed enamides was readily demonstrated in a range of downstream transformations .Chemical Reactions Analysis

Enamides, such as “N-((1-hydroxycyclopentyl)methyl)pent-4-enamide”, have unique reactivity profiles. They are versatile reactants, used in a number of settings, such as transition-metal catalysis, photochemistry, or asymmetric catalysis . Several approaches for the preparation of enamides have been reported, typically starting from prefunctionalized substrates .Applications De Recherche Scientifique

Antibacterial Activity

Enaminones, a class to which N-((1-hydroxycyclopentyl)methyl)pent-4-enamide belongs, have been studied for their antibacterial properties. Research indicates that complexes of enaminones with metal ions like zinc and iron demonstrate significant antibacterial action. For instance, a study found that a zinc complex of an enaminone exhibited potent action against both Escherichia coli and Staphylococcus aureus, indicating good potential as a bactericide (Mahmud et al., 2010). Similarly, another study synthesized novel enaminones and assessed their antibacterial activity, revealing mild or no activity, highlighting the varying effectiveness of different enaminone derivatives (Cindrić et al., 2018).

Synthetic Applications

Enaminones are also crucial in synthetic chemistry for creating various compounds. A method for the preparation of enamides (N-(alken-1-yl) amides), a category related to N-((1-hydroxycyclopentyl)methyl)pent-4-enamide, has been developed using 'long-distance' migration of double bonds in unsaturated amides (Sergeyev & Hesse, 2003). Another research focused on synthesizing antibiotic SF-2312 using a compound similar to N-((1-hydroxycyclopentyl)methyl)pent-4-enamide, showcasing the relevance of such compounds in developing pharmaceutical agents (Hanaya & Itoh, 2010).

Photoreactivity and Material Applications

Enaminones' photoreactivity has been explored for material science applications. For example, a study synthesized photo-crosslinkable poly(amic acid ester)s with a side chain similar to N-((1-hydroxycyclopentyl)methyl)pent-4-enamide, demonstrating its potential in advanced material technologies (Choi et al., 2009).

Propriétés

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]pent-4-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-2-3-6-10(13)12-9-11(14)7-4-5-8-11/h2,14H,1,3-9H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKQHWHWOKZRCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC1(CCCC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-hydroxycyclopentyl)methyl]pent-4-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2354334.png)

![Methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2354340.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B2354341.png)

![2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole](/img/structure/B2354343.png)

![2-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2354344.png)

![1-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)cyclopropanecarboxamide](/img/structure/B2354345.png)

![N-Benzo[1,3]dioxol-5-yl-2-(4-hydroxy-6-propyl-pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B2354348.png)